molecular formula C28H20Cl2N2O3 B3016313 N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,4-dichlorobenzamide CAS No. 313224-96-3

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,4-dichlorobenzamide

Cat. No.: B3016313
CAS No.: 313224-96-3
M. Wt: 503.38
InChI Key: YZHXUKPTFACHCX-UHFFFAOYSA-N
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Description

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,4-dichlorobenzamide is a synthetic organic compound offered for research and development purposes. This chemical falls within a class of molecules known as acyl thiourea derivatives, which are extensively investigated in scientific literature for their versatile applications . Acyl thioureas are recognized as privileged structures in medicinal chemistry due to their wide range of potential biological activities. These activities may include serving as anticonvulsant, anticancer, antidiabetic, anti-inflammatory, and antimicrobial agents, though specific bioactivity for this compound must be confirmed by the researcher . Furthermore, this compound possesses hard and soft donor atoms, making it a candidate for use as a versatile ligand in coordination chemistry. It has the potential to form metal complexes with various ions such as copper, cobalt, nickel, and platinum, which can be explored for applications in materials science and catalysis . Researchers also value such compounds as key building blocks for synthesizing various heterocyclic structures, including thiazole, iminothiazoline, and oxadiazole derivatives, through cyclization reactions . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions and are responsible for verifying its identity, purity, and suitability for their specific experimental needs.

Properties

IUPAC Name

N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-2,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20Cl2N2O3/c1-17-11-14-25(22(15-17)26(33)18-7-3-2-4-8-18)32-28(35)21-9-5-6-10-24(21)31-27(34)20-13-12-19(29)16-23(20)30/h2-16H,1H3,(H,31,34)(H,32,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHXUKPTFACHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,4-dichlorobenzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C30H24N2O5
  • Molecular Weight : 492.5 g/mol
  • CAS Number : 681169-76-6

The compound features a unique structure that includes a benzodioxine moiety and various aromatic substituents, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC30H24N2O5
Molecular Weight492.5 g/mol
CAS Number681169-76-6

Research indicates that compounds with structural similarities to this compound may act as enzyme inhibitors, particularly targeting cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmitter regulation and are implicated in various neurodegenerative diseases.

Inhibition Studies

In studies involving similar carbamate derivatives, it was observed that these compounds exhibited varying degrees of inhibition against AChE and BChE:

  • IC50 Values : The IC50 values for AChE inhibition ranged from 1.60 to 311.0 µM, with some derivatives showing stronger inhibition than established drugs like rivastigmine and galantamine .

Table 2: Inhibition Potency of Related Compounds

Compound NameAChE IC50 (µM)BChE IC50 (µM)
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate38.98Not specified
2-(phenylcarbamoyl)phenyl diphenylcarbamateNot specified1.60

Anticancer Activity

A study on similar compounds indicated potential anticancer properties attributed to their ability to induce apoptosis in cancer cells. For instance, derivatives of benzodioxine have been shown to inhibit cancer cell proliferation through multiple pathways involving apoptosis and cell cycle arrest.

Antimicrobial Properties

Compounds structurally related to this compound have also demonstrated antimicrobial activity against various pathogens. This suggests that the compound could be further explored for its potential use in treating infections.

Research Findings

Recent investigations into the biological activity of this compound have highlighted its interactions with biological targets:

  • Enzyme Inhibition : The compound's structural features suggest it may interact with enzyme active sites, modulating their activity.
  • Cell Viability Studies : Preliminary cytotoxicity assays indicate that the compound exhibits mild cytotoxicity towards HepG2 cells, suggesting a need for further optimization to enhance selectivity and efficacy.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds with similar structures may exhibit anticancer properties. Studies have shown that derivatives of benzamide can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, the compound's ability to interact with DNA or RNA polymerases could be instrumental in disrupting cancer cell replication.

Enzyme Inhibition : There is growing interest in the compound's potential as an enzyme inhibitor. Similar compounds have been investigated for their ability to inhibit enzymes associated with various diseases, including cancer and inflammatory disorders. Understanding the binding affinity and specificity of N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,4-dichlorobenzamide to these enzymes could lead to the development of new therapeutic agents.

Biological Research

Biological Mechanisms : The compound's interaction with biological targets is crucial for elucidating its mechanism of action. Studies on related compounds have suggested that they may modulate receptor activity or interfere with cellular signaling pathways. Investigating these interactions can provide insights into potential therapeutic applications.

Pharmacological Studies : The pharmacokinetics and pharmacodynamics of this compound are essential for assessing its viability as a drug candidate. Evaluating absorption, distribution, metabolism, and excretion (ADME) properties will help determine its suitability for clinical use.

Material Science

Synthesis of Advanced Materials : The unique structural features of this compound make it a promising candidate for developing advanced materials. Its ability to form stable complexes with metals can be exploited in catalysis or as a precursor for synthesizing novel polymers.

Nanotechnology Applications : The compound's properties may also lend themselves to applications in nanotechnology, particularly in creating nanoscale drug delivery systems that enhance the bioavailability and efficacy of therapeutic agents.

Case Studies

Several studies have highlighted the potential applications of similar compounds:

  • Anticancer Research : A study on benzamide derivatives demonstrated significant inhibition of tumor growth in vitro and in vivo models, suggesting a pathway for developing new cancer therapies.
  • Enzyme Interaction Studies : Research focusing on enzyme inhibitors has shown that certain structural modifications can enhance binding affinity and selectivity towards target enzymes, paving the way for more effective treatments.
  • Material Development : Investigations into the use of similar compounds in polymer synthesis revealed their capability to enhance material properties such as thermal stability and mechanical strength.

Comparison with Similar Compounds

N-[4-(Acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide ()

  • Structure : Shares the 2,4-dichlorobenzamide core but replaces the carbamoyl-linked phenyl group with an acetylsulfamoylphenyl moiety.
  • Properties : Molecular weight 387.24 g/mol, density 1.51 g/cm³. The acetylsulfamoyl group introduces polar sulfonamide functionality, likely enhancing water solubility compared to the target compound’s benzoyl group.
  • Relevance : Demonstrates how sulfonamide substituents modulate physicochemical properties .

2,4-Dichloro-N-{[4-(diallylsulfamoyl)phenyl]carbamothioyl}benzamide ()

  • Structure : Features a thiourea bridge instead of carbamoyl and includes diallylsulfamoyl substituents.
  • Properties: Molecular formula C₂₀H₂₀Cl₂N₄O₂S₂.
  • Relevance : Highlights the impact of sulfur-containing bridges on molecular interactions .

N-(3-Bromophenyl)-2,4-dichlorobenzamide ()

  • Structure : Retains the dichlorobenzamide core but substitutes the benzoyl group with a 3-bromophenyl group.
  • Properties : Molecular weight 345.02 g/mol. Bromine’s larger atomic radius and polarizability may alter steric and electronic effects compared to chlorine or benzoyl groups.
  • Relevance : Illustrates halogen substitution trends in benzamide derivatives .

Chloro- and Nitro-Substituted Analogs

4-Chloro-3-nitro-N-[2-(phenylcarbamoyl)phenyl]benzamide ()

  • Structure : Contains a nitro group at the 3-position and a phenylcarbamoyl substituent.
  • Properties: Molecular weight 395.8 g/mol.
  • Relevance : Suggests nitro substituents enhance bioactivity in antimicrobial applications .

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ()

  • Structure : Substitutes chlorine with methoxy and methyl groups.
  • Properties : Fluorescence studies indicate strong emission intensity, likely due to the electron-donating methoxy group.
  • Relevance : Demonstrates how electron-donating groups influence spectroscopic behavior .

Heterocyclic and Sulfonamide Derivatives

3-Chloro-N-[4-(2-pyrimidinylsulfamoyl)phenyl]benzamide ()

  • Structure : Integrates a pyrimidine ring and sulfonamide group.
  • Properties : Molecular formula C₁₇H₁₂ClN₃O₃S. The pyrimidine moiety may facilitate π-π stacking in biological targets.
  • Relevance : Emphasizes the role of heterocycles in drug design .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Bioactivity Evidence ID
Target Compound C₂₈H₂₀Cl₂N₂O₃ ~503.38 (calculated) 2,4-dichloro, benzoyl, carbamoyl N/A (hypothetical) -
N-[4-(Acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide C₁₅H₁₂Cl₂N₂O₄S 387.24 Acetylsulfamoyl Density: 1.51 g/cm³
N-(3-Bromophenyl)-2,4-dichlorobenzamide C₁₃H₈BrCl₂NO 345.02 3-bromophenyl Halogen steric effects
4-Chloro-3-nitro-N-[2-(phenylcarbamoyl)phenyl]benzamide C₂₀H₁₄ClN₃O₄ 395.80 Nitro, phenylcarbamoyl Antimicrobial potential
3-Chloro-N-[4-(2-pyrimidinylsulfamoyl)phenyl]benzamide C₁₇H₁₂ClN₃O₃S 373.82 Pyrimidine, sulfonamide π-π stacking interactions

Key Findings and Implications

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) enhance reactivity and bioactivity, while electron-donating groups (e.g., OCH₃) improve fluorescence properties .
  • Biological Relevance : Heterocyclic and sulfonamide derivatives exhibit enhanced antimicrobial activity, suggesting the target compound’s benzoyl and dichloro groups may similarly optimize pharmacokinetic profiles .
  • Synthetic Flexibility : Ultrasound-assisted methods () and thiourea bridges () offer routes to modify solubility and stability.

Q & A

Basic Question: What are the standard synthetic routes for N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,4-dichlorobenzamide, and what reaction conditions are typically employed?

Methodological Answer:
The compound is synthesized via sequential coupling reactions. A typical route involves reacting substituted anilines with sodium cyanate in acetic acid to form intermediates like phenylureas, followed by treatment with acyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) under anhydrous conditions. Key steps include:

  • Intermediate formation : Substituted anilines react with sodium cyanate to yield carbamoyl precursors .
  • Acylation : The carbamoyl intermediate is treated with 2,4-dichlorobenzoyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) with a base (e.g., triethylamine) to form the final benzamide .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is used to isolate the product .

Advanced Question: How can researchers optimize the synthesis yield of this compound under varying catalytic conditions?

Methodological Answer:
Yield optimization requires systematic screening of:

  • Catalysts : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may increase side reactions; THF balances reactivity and selectivity .
  • Temperature control : Low temperatures (0–5°C) minimize hydrolysis during acylation, followed by gradual warming to room temperature .
    Statistical tools like Design of Experiments (DoE) can model interactions between variables (e.g., solvent, catalyst loading) to identify optimal conditions .

Basic Question: Which spectroscopic methods are essential for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer:

  • IR spectroscopy : Confirms amide C=O stretches (~1670–1620 cm⁻¹) and N–H bonds (~3220 cm⁻¹) .
  • ¹H NMR : Aromatic protons appear as multiplet signals (δ 6.8–8.0 ppm), with exchangeable N–H protons at δ ~11.0 ppm .
  • ¹³C NMR : Carbonyl carbons (amide C=O) resonate at δ ~165–170 ppm, with aromatic carbons in δ 110–140 ppm .
  • Elemental analysis : Validates C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced Question: How do X-ray crystallography and DFT calculations contribute to understanding the molecular conformation of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H···O=C) and π-π stacking interactions, critical for stability and packing .
  • DFT calculations : At the B3LYP/6-311G(d,p) level, predict bond lengths, angles, and electronic properties (e.g., HOMO-LUMO gap) . Discrepancies between experimental and computational data (<0.05 Å for bond lengths) validate force fields .

Basic Question: What potential biological activities have been hypothesized for this compound based on its structural analogs?

Methodological Answer:
Analogous benzamides exhibit:

  • Insecticidal activity : Against pests like Aulacaspis tubercularis via acetylcholinesterase inhibition .
  • Antifungal properties : Through disruption of fungal membrane biosynthesis .
  • Enzyme inhibition : Binding to proteases or kinases via hydrophobic interactions with dichlorophenyl groups .

Advanced Question: How can molecular docking studies predict the interaction of this compound with target enzymes or receptors?

Methodological Answer:

  • Lamarckian Genetic Algorithm (AutoDock) : Docks flexible ligands into rigid protein targets (e.g., SARS-CoV-2 main protease) .
  • Scoring function : Estimates binding free energy (ΔG) using empirical parameters (e.g., hydrogen bonds, hydrophobic contacts) .
  • Validation : Compare docking poses with crystallographic data (RMSD <2.0 Å) .

Basic Question: What are the common challenges in purifying this compound, and what chromatographic techniques are recommended?

Methodological Answer:

  • Challenges : Co-elution of byproducts (e.g., unreacted acyl chloride) due to similar polarity.
  • Solutions :
    • Normal-phase chromatography : Silica gel with gradient elution (hexane → ethyl acetate) .
    • HPLC : C18 column with acetonitrile/water mobile phase for high-purity isolation (>95%) .

Advanced Question: What strategies resolve discrepancies between experimental and computational data regarding this compound's reactivity?

Methodological Answer:

  • Error analysis : Cross-check NMR/IR data with computational predictions (e.g., Gaussian-calculated vibrational modes) to identify misassigned peaks .
  • Crystallographic refinement : Use charge-flipping algorithms (SUPERFLIP) to resolve ambiguous electron density maps .
  • Isotopic labeling : ¹³C-labeled intermediates clarify reaction pathways in kinetic studies .

Basic Question: How does the presence of dichlorobenzamide and benzoyl groups influence the compound's physicochemical properties?

Methodological Answer:

  • Lipophilicity : Dichlorophenyl groups increase logP (~3.5), enhancing membrane permeability .
  • Solubility : Benzoyl groups reduce aqueous solubility but improve organic solvent compatibility (e.g., DMSO) .
  • Thermal stability : Amide linkages and aromatic rings confer high melting points (>150°C) .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Substituent variation : Replace 2,4-dichlorophenyl with electron-withdrawing groups (e.g., CF₃) to boost enzyme affinity .
  • Bioisosteric replacement : Substitute benzoyl with thienyl groups to modulate metabolic stability .
  • Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using QSAR models (e.g., CoMFA) .

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